An In-depth Technical Guide to Fmoc-4-oxo-Piperidine-2-carboxylic Acid (Fmoc-4-oxo-Pip-OH)
An In-depth Technical Guide to Fmoc-4-oxo-Piperidine-2-carboxylic Acid (Fmoc-4-oxo-Pip-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Conformationally Constrained Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery and peptide science, the use of non-canonical amino acids is a cornerstone for innovation. These unique building blocks offer a route to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among the most promising of these are conformationally constrained amino acids, which introduce specific structural rigidity into a peptide backbone. This guide focuses on a particularly valuable, albeit specialized, building block: Fmoc-4-oxo-piperidine-2-carboxylic acid (Fmoc-4-oxo-Pip-OH) . The introduction of a ketone functional group within a six-membered piperidine ring offers medicinal chemists a powerful tool for creating novel peptidomimetics and complex molecular scaffolds.[1] The carbonyl group can act as a hydrogen bond acceptor, influence local electronic environments, and serve as a synthetic handle for further chemical modifications, making Fmoc-4-oxo-Pip-OH a molecule of significant interest in the development of next-generation therapeutics.[2]
Chemical Structure and Physicochemical Properties
Fmoc-4-oxo-Pip-OH is a derivative of the piperidine ring system, a prevalent motif in many pharmaceuticals. The "Fmoc" (9-fluorenylmethoxycarbonyl) group protects the secondary amine, rendering it suitable for standard solid-phase peptide synthesis (SPPS) protocols.[3][] The ketone at the 4-position and the carboxylic acid at the 2-position create a chiral center, and typically the (2S) enantiomer is utilized in peptide synthesis to mimic natural L-amino acids.
Caption: Chemical Structure of Fmoc-4-oxo-Pip-OH
Physicochemical Data Summary
| Property | Value | Source |
| Synonyms | Fmoc-4-ketopiperidine-2-carboxylic acid, (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-oxopiperidine-2-carboxylic acid | N/A |
| Molecular Formula | C21H19NO5 | N/A |
| Molecular Weight | 365.38 g/mol | N/A |
| CAS Number | Not readily available. Related compounds like Fmoc-4-oxo-proline have CAS 223581-83-7.[5][6] | [5][6] |
| Appearance | Typically a white to off-white solid. | [7] |
| Solubility | Generally soluble in polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[8][9][10] | [8][9][10] |
| Storage | Recommended to be stored at 2-8°C to ensure long-term stability.[5] | [5] |
Note: Specific experimental data for this exact molecule is not widely published. The data presented is based on closely related structures and general knowledge of Fmoc-protected amino acids.
Synthesis and Availability
The synthesis of Fmoc-4-oxo-Pip-OH is a multi-step process that is typically performed by specialized chemical suppliers. A plausible synthetic route involves the elaboration of a suitable piperidine precursor, followed by the introduction of the Fmoc protecting group. For instance, a starting material like 4-oxo-piperidine-2-carboxylic acid can be reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions to yield the final product.[11] Due to the complexity of the synthesis, this is not a commonly stocked reagent and may require custom synthesis.
Applications in Peptide Synthesis and Drug Discovery
The true utility of Fmoc-4-oxo-Pip-OH lies in its application as a specialized building block in the synthesis of peptides and peptidomimetics.[12][13]
1. Induction of Specific Conformations: The rigid piperidine ring, with its defined chair-like conformations, can be used to force a peptide backbone into a specific three-dimensional shape. The presence of the ketone at the 4-position further influences the ring pucker and the orientation of adjacent amino acid residues. This is a critical tool for designing peptides that can bind with high affinity and selectivity to biological targets such as receptors or enzymes.
2. Peptidomimetics and Scaffold Design: Fmoc-4-oxo-Pip-OH can serve as a proline analogue, introducing a "kink" in the peptide chain, which is known to disrupt secondary structures like β-sheets that can lead to aggregation during synthesis.[14] The piperidine ring is also a common scaffold in small-molecule drug discovery, and incorporating it into a peptide sequence allows for the creation of hybrid molecules with potentially novel pharmacological properties.[2]
3. Site for Further Functionalization: The ketone group is a versatile chemical handle. It can be subjected to a variety of chemical transformations, such as reductive amination to introduce new side chains, or conversion to an oxime for ligation chemistries. This allows for the post-synthetic modification of a peptide, enabling the attachment of labels, cross-linkers, or other functional moieties.
Experimental Protocol: Incorporation of Fmoc-4-oxo-Pip-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-4-oxo-Pip-OH into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-4-oxo-Pip-OH
-
Other required Fmoc-amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane), IPA (Isopropanol)
-
Washing Solvents: DMF, DCM, IPA
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Workflow:
Caption: SPPS workflow for incorporating Fmoc-4-oxo-Pip-OH.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Causality: Swelling the polystyrene resin is crucial to allow for the efficient diffusion of reagents to the reactive sites within the resin beads.[10]
-
-
Fmoc Deprotection: a. Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 2 minutes. b. Drain and add a fresh portion of the deprotection solution. Agitate for 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly (3-5 times each) with DMF, IPA, and finally DMF to remove residual piperidine and the dibenzylfulvene-piperidine adduct.
-
Causality: Residual piperidine will neutralize the subsequent coupling reagents, preventing an efficient reaction.
-
-
Amino Acid Pre-activation and Coupling: a. In a separate vial, dissolve 3 equivalents of Fmoc-4-oxo-Pip-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF. b. Add 6 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Causality: Pre-activation forms the highly reactive HOBt-ester of the amino acid, which readily reacts with the free amine on the resin.[15] DIPEA is a non-nucleophilic base used to neutralize the reaction mixture. c. Drain the wash solvent from the resin and add the activated amino acid solution. Agitate for 2-4 hours.
-
Causality: The extended coupling time is recommended for sterically hindered or unusual amino acids to ensure the reaction goes to completion.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF, IPA, and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: a. Wash the N-terminally deprotected peptide-resin with DMF, then DCM, and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin and agitate for 2-3 hours.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc and tBu).[17] TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions. c. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Conclusion
Fmoc-4-oxo-Pip-OH represents a sophisticated chemical tool for peptide chemists and drug discovery scientists. Its rigid structure and versatile ketone functionality provide a means to craft peptides and peptidomimetics with enhanced conformational stability and the potential for novel biological activity. While its synthesis is non-trivial, the strategic incorporation of this building block can unlock new avenues in the design of potent and selective therapeutic agents. The continued exploration of such unique amino acid derivatives will undoubtedly fuel future innovations in medicinal chemistry and peptide-based drug development.[18]
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